molecular formula C5H10F3NO B13567274 2-Amino-5,5,5-trifluoropentan-1-ol

2-Amino-5,5,5-trifluoropentan-1-ol

Cat. No.: B13567274
M. Wt: 157.13 g/mol
InChI Key: LRGMRPSRNAJMBK-UHFFFAOYSA-N
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Description

2-Amino-5,5,5-trifluoropentan-1-ol is a fluorinated amino alcohol with the molecular formula C₅H₁₀F₃NO. Its structure features a primary alcohol (-OH) and a primary amine (-NH₂) group at positions 1 and 2 of the pentane backbone, respectively, along with a trifluoromethyl (-CF₃) group at position 3.

Properties

Molecular Formula

C5H10F3NO

Molecular Weight

157.13 g/mol

IUPAC Name

2-amino-5,5,5-trifluoropentan-1-ol

InChI

InChI=1S/C5H10F3NO/c6-5(7,8)2-1-4(9)3-10/h4,10H,1-3,9H2

InChI Key

LRGMRPSRNAJMBK-UHFFFAOYSA-N

Canonical SMILES

C(CC(F)(F)F)C(CO)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5,5,5-trifluoropentan-1-ol can be achieved through several methods. One common approach involves the reaction of 2,2,2-trifluoroethylamine with an appropriate aldehyde or ketone, followed by reduction. Another method includes the use of dynamic kinetic resolution of the corresponding racemate to obtain the desired enantiomer .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or distillation to remove impurities and achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-5,5,5-trifluoropentan-1-ol undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as sodium azide or thiols under mild conditions.

Major Products Formed:

Scientific Research Applications

2-Amino-5,5,5-trifluoropentan-1-ol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-5,5,5-trifluoropentan-1-ol involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is particularly valuable in drug design, where the compound can modulate enzyme activity or receptor binding .

Comparison with Similar Compounds

Comparison with Similar Compounds

(S)-2-Amino-5,5,5-trifluoropentanoic Acid

  • Functional Groups : Carboxylic acid (-COOH) and amine (-NH₂).
  • Key Differences: The carboxylic acid group increases acidity (pKa ~2–3) compared to the alcohol group in 2-amino-5,5,5-trifluoropentan-1-ol (pKa ~15–16 for alcohols). This makes the former more suitable for peptide coupling reactions.
  • Applications: Widely used in peptide research and bioactive molecule synthesis due to its structural mimicry of natural amino acids .

5-Bromo-4,4,5,5-tetrafluoropentan-1-ol

  • Functional Groups : Alcohol (-OH), bromine (Br), and tetrafluorinated carbons.
  • This compound is less polar than this compound, favoring use in hydrophobic environments.
  • Applications : Intermediate in materials science and organic synthesis, particularly for fluoropolymers .

(R)-2-Amino-5,5,5-trifluoropentanamide

  • Functional Groups : Amide (-CONH₂) and amine (-NH₂).
  • Key Differences : The amide group reduces reactivity compared to the alcohol in the target compound, enhancing stability but limiting participation in nucleophilic reactions.
  • Applications: Potential as a stable chiral building block in pharmaceuticals (discontinued commercial availability noted) .

4,5-Dichloro-4,5,5-trifluoropentan-1-ol

  • Functional Groups : Alcohol (-OH), chlorine (Cl), and trifluoromethyl (-CF₃).
  • Key Differences: Chlorine atoms increase electrophilicity, enabling participation in halogen-bonding interactions. The dichloro substitution may confer higher density and boiling point compared to the amino-trifluoro analog.

5,5,5-Trifluoropentan-1-ol

  • Functional Groups : Alcohol (-OH) only.
  • Key Differences: Absence of the amino group reduces polarity and hydrogen-bonding capacity. This simplifies its reactivity profile, making it a versatile solvent or intermediate in non-biological applications.
  • Preparation: Synthesized via fluorination of pentanal, a less complex route compared to amino-substituted analogs .

Data Table: Structural and Functional Comparison

Compound Name Functional Groups Molecular Formula Molecular Weight (g/mol) Key Properties Applications
This compound -OH, -NH₂, -CF₃ C₅H₁₀F₃NO 193.14 High polarity, chiral Pharmaceutical intermediates
(S)-2-Amino-5,5,5-trifluoropentanoic acid -COOH, -NH₂, -CF₃ C₅H₈F₃NO₂ 207.12 Acidic, peptide-compatible Drug development, peptide synthesis
5-Bromo-4,4,5,5-tetrafluoropentan-1-ol -OH, Br, -CF₂CF₂ C₅H₇BrF₄O 263.01 Lipophilic, bromine reactivity Fluoropolymer synthesis
(R)-2-Amino-5,5,5-trifluoropentanamide -CONH₂, -NH₂, -CF₃ C₅H₁₀ClF₃N₂O 206.59 Stable, low reactivity Discontinued; lab-scale applications
4,5-Dichloro-4,5,5-trifluoropentan-1-ol -OH, Cl, -CF₃ C₅H₇Cl₂F₃O 239.02 Electrophilic, dense Specialty chemical synthesis
5,5,5-Trifluoropentan-1-ol -OH, -CF₃ C₅H₉F₃O 146.12 Low polarity, volatile Organic synthesis solvent

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